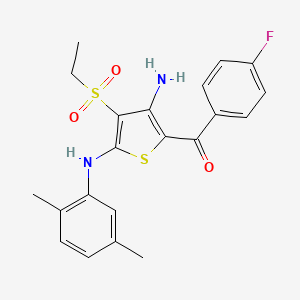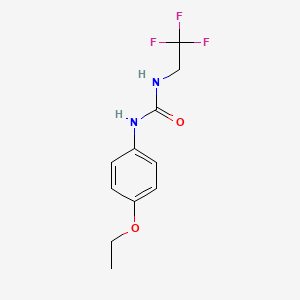
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea, also known as A-438079, is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is expressed in various cells of the immune system, including macrophages, microglia, and T cells, and is involved in the regulation of inflammation and immune responses. A-438079 has been widely used in scientific research to investigate the role of the P2X7 receptor in various physiological and pathological processes.
作用機序
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea acts as a competitive antagonist of the P2X7 receptor, binding to the receptor and preventing the activation of downstream signaling pathways. The P2X7 receptor is known to be involved in the regulation of intracellular calcium levels, the release of pro-inflammatory cytokines, and the induction of cell death pathways. By blocking the activity of the P2X7 receptor, 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea can modulate these physiological processes and exert anti-inflammatory and neuroprotective effects.
生化学的および生理学的効果
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have a range of biochemical and physiological effects in various experimental models. For example, it can reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in macrophages and microglia, inhibit the activation of the NLRP3 inflammasome, and prevent the formation of reactive oxygen species. In addition, 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to reduce neuropathic pain and improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea in scientific research is its high selectivity for the P2X7 receptor, which allows for specific modulation of this receptor without affecting other purinergic receptors. In addition, 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have good pharmacokinetic properties and can be administered orally or intraperitoneally in animal models. However, one limitation of using 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea is its relatively low potency compared to other P2X7 receptor antagonists, which may require higher concentrations or longer treatment durations to achieve the desired effects.
将来の方向性
There are several potential future directions for research on 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea and the P2X7 receptor. One area of interest is the role of the P2X7 receptor in cancer, as it has been shown to be involved in tumor growth and metastasis. Another area of interest is the development of more potent and selective P2X7 receptor antagonists for use in clinical trials, as 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has not yet been tested in human subjects. Finally, further investigation is needed to elucidate the precise molecular mechanisms by which 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea modulates P2X7 receptor signaling and to identify potential therapeutic targets for the treatment of inflammatory and neurological disorders.
合成法
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea can be synthesized using a multi-step process starting from 4-ethoxyaniline and 2,2,2-trifluoroethyl isocyanate as the key starting materials. The synthesis involves several chemical reactions, including nitration, reduction, coupling, and cyclization, and has been described in detail in the literature.
科学的研究の応用
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been used in numerous scientific studies to investigate the function of the P2X7 receptor in various biological systems. For example, it has been shown to inhibit the release of pro-inflammatory cytokines from macrophages and microglia, reduce the severity of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, and attenuate neuropathic pain and neuroinflammation.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-2-18-9-5-3-8(4-6-9)16-10(17)15-7-11(12,13)14/h3-6H,2,7H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEFIRSVLUTZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

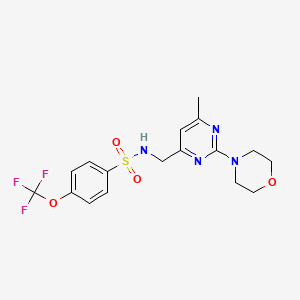
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2888894.png)
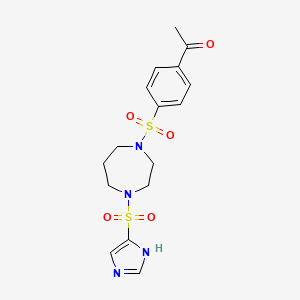
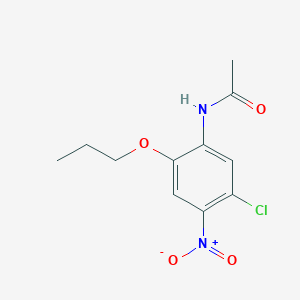
![N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2888901.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2888902.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2888903.png)
![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2888905.png)
![1-ethyl-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2888907.png)
![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888908.png)
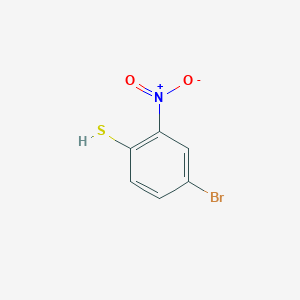
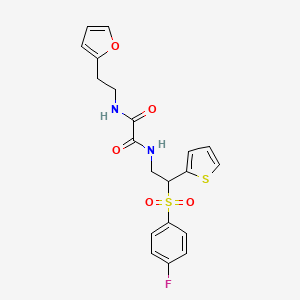
![(E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2888912.png)
